1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran
Overview
Description
1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran is a chemical compound with the molecular formula C8H3F5O . It is also known by other names such as 1,1,3,3,5-Pentafluoro-2-benzofuran . The molecular weight of this compound is 210.10 g/mol .
Molecular Structure Analysis
The molecular structure of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran contains a total of 18 bonds; 15 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 ether (aliphatic) . The compound contains a total of 17 atoms; 3 Hydrogen atoms, 8 Carbon atoms, 1 Oxygen atom, and 5 Fluorine atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran include a molecular weight of 210.10 g/mol . It has a computed XLogP3-AA value of 2.7 . The compound has 0 hydrogen bond donor count and 6 hydrogen bond acceptor count . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound is 210.01040553 g/mol . The topological polar surface area of the compound is 9.2 Ų . The compound has a heavy atom count of 14 .
Scientific Research Applications
Synthesis and Chemical Reactivity
Pentafluoro-substituted dihydroisobenzofurans are pivotal in the development of novel synthetic routes and compounds. For example, studies have explored the formation of tetrafluoro-dihydroisobenzofurans through reactions with sulfur tetrafluoride, evaluating steric and electronic effects of substituents on product formation and stability against specific reagents (Dmowski, 1993). Additionally, the synthesis of polyhaloaromatics, including tetrachloro-tetrafluoro-dihydroisobenzofurans from tetrachlorophthalic anhydride with sulfur tetrafluoride, showcases efficient one-step syntheses and the potential for further functionalization (Dmowski & Wielgat, 1987).
Catalysis and Material Science
Research into the catalytic activities and material applications of fluorinated compounds includes the study of frustrated carbene-borane Lewis pairs for dihydrogen activation and potential applications in hydrogen storage and transfer (Kronig et al., 2011). Moreover, the synthesis and study of perfluorophenyl-substituted β-diketone and triketone compounds provide insights into molecular conformations, tautomerism, and co-crystallization, with implications for designing novel materials (Kusakawa et al., 2019).
Pharmaceutical and Biological Research
While the explicit mention of drug use, dosage, and side effects was to be excluded, it's important to note that the structural motifs of dihydroisobenzofurans are present in various biologically active compounds. The methodologies developed for synthesizing these fluorinated compounds can be pivotal in pharmaceutical research, providing pathways to novel drug molecules or intermediates with enhanced properties.
Environmental and Photophysical Applications
Studies on the environmental impact and photophysical properties of furan derivatives, including those modified with pentafluoro groups, have been conducted to understand their behavior and potential applications in sensing, imaging, or as photoinitiators (Alvarez et al., 2009). The unique properties of fluorinated compounds, such as their stability and electronic characteristics, make them valuable in these areas.
properties
IUPAC Name |
1,1,3,3,5-pentafluoro-2-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-4-1-2-5-6(3-4)8(12,13)14-7(5,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCGOYCYRPJCOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(OC2(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654257 | |
Record name | 1,1,3,3,5-Pentafluoro-1,3-dihydro-2-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran | |
CAS RN |
651-58-1 | |
Record name | 1,1,3,3,5-Pentafluoro-1,3-dihydro-2-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.